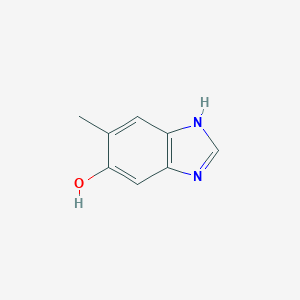

5-Hydroxy-6-methylbenzimidazole

Overview

Description

5-Hydroxy-6-methylbenzimidazole is a compound that has been studied in the context of its role in the biosynthesis of vitamin B12. It is considered a precursor to 5,6-dimethylbenzimidazole, a component of vitamin B12, as demonstrated in the transformation processes observed in Eubacterium limosum . This compound is also related to other benzimidazole derivatives that have been synthesized and evaluated for various applications, including pharmaceuticals and agrochemicals .

Synthesis Analysis

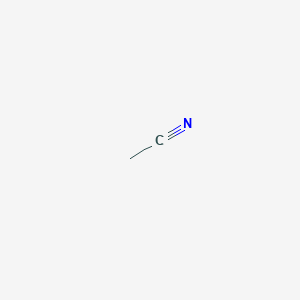

The synthesis of this compound-related compounds has been explored in several studies. For instance, protected 5-hydroxymethyl-2-cyanomethylbenzimidazole, a derivative expected to be useful for creating new functional molecules, was synthesized from 3,4-diaminobenzoic acid . Additionally, novel unsymmetric bisbenzimidazoles were synthesized using chloroacetic acid, p-hydroxyl aromatic aldehydes, and aromatic diamines, providing new methods for creating benzimidazole derivatives .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, related compounds such as methyl 4-hydroxybenzoate have been analyzed using single crystal X-ray structure determination and Hirshfeld surface analysis to understand intermolecular interactions and crystal packing . These techniques could potentially be applied to this compound for a detailed understanding of its structure.

Chemical Reactions Analysis

The transformation of this compound into various cobamides has been observed in Eubacterium limosum, indicating its role in the biosynthesis of vitamin B12 . Additionally, the methylation of 5-hydroxybenzimidazole to 5-methoxybenzimidazole in Clostridium thermoaceticum suggests a precursor function of hydroxybenzimidazoles in the biosynthesis of methoxybenzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound itself are not directly discussed in the provided papers. However, studies on related benzimidazole compounds have examined properties such as basicity and the effects of substituents on the basicity of the nitrogen atoms within the heterocycle . These findings can provide insights into the behavior of this compound in various environments and its potential reactivity.

Scientific Research Applications

Role in Vitamin B12 Biosynthesis

5-Hydroxy-6-methylbenzimidazole plays a crucial role in the biosynthesis of vitamin B12 in anaerobic bacteria. Research indicates that it acts as a precursor for the 5,6-dimethylbenzimidazole moiety of vitamin B12. Experiments with Eubacterium limosum have shown that this compound, along with its derivatives, is transformed into vitamin B12, suggesting a regiospecific transformation process in the biosynthesis pathway (Schulze, Vogler, & Renz, 1998). Further studies confirmed these findings, adding more detail to the proposed biosynthesis mechanism of vitamin B12 via 5-hydroxybenzimidazole and this compound (Renz, Endres, Kurz, & Marquart, 1993).

Enhancing Influenza Virus Multiplication

Benzimidazole derivatives, including this compound, have been explored for their activity in enhancing influenza virus multiplication. Research conducted in the 1970s compared the enhancing activity of various polyhydroxyalkyl-benzimidazoles on influenza virus yield, indicating potential applications in virology research (Tamm, 1973).

Ferroelectricity and Antiferroelectricity

Research on benzimidazoles, including this compound, has also delved into their properties related to ferroelectricity and antiferroelectricity. These studies are significant for understanding the electrical properties of these compounds and their potential application in electronic devices (Horiuchi et al., 2012).

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural resemblance to naturally occurring nucleotides . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, they can act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

For example, they have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Action Environment

Benzimidazole derivatives are known to be effective corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, and salt solutions .

Future Directions

Biochemical Analysis

Biochemical Properties

Benzimidazoles, the class of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to show diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .

Cellular Effects

Benzimidazole derivatives have been reported to exhibit a broad spectrum of biological activities, influencing cell function in various ways .

Molecular Mechanism

Benzimidazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

6-methyl-1H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-6-7(3-8(5)11)10-4-9-6/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWAVYOQIIYPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164661 | |

| Record name | 5-Hydroxy-6-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150956-59-5 | |

| Record name | 5-Hydroxy-6-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150956595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

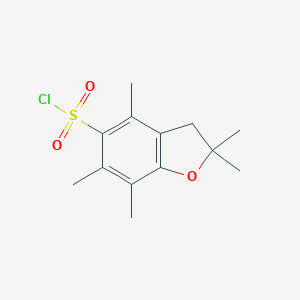

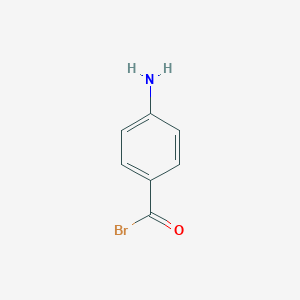

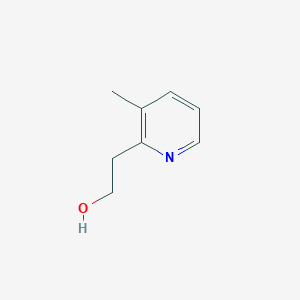

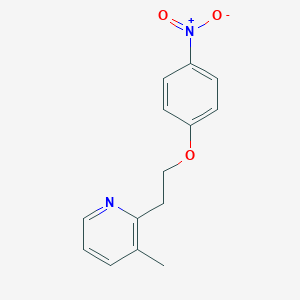

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)

![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)

![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)